molecular formula C23H32N2O B6006523 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol

2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol

Cat. No. B6006523
M. Wt: 352.5 g/mol
InChI Key: RHDGAFMKRZVWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol, also known as MPPE, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in pharmacology and medicine. MPPE is a piperazine derivative that has been synthesized for its ability to modulate various physiological and biochemical processes in the body.

Mechanism of Action

The mechanism of action of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol is not fully understood, but it is thought to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. It has also been shown to modulate the activity of certain enzymes and proteins involved in inflammation and immune function. Further research is needed to fully elucidate the mechanism of action of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol.
Biochemical and Physiological Effects:
2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which could contribute to its anxiolytic and antidepressant effects. 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has also been shown to reduce inflammation and modulate the activity of immune cells, which could have implications for the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol in scientific research is its high purity and yield, which makes it suitable for use in a variety of experimental settings. However, one limitation is that the mechanism of action of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol is not fully understood, which could make it difficult to interpret experimental results. Additionally, further research is needed to determine the optimal dosage and administration of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol for different applications.

Future Directions

There are several future directions for research on 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol. One area of focus could be on its potential applications in the treatment of anxiety and depression. Further research is needed to determine the optimal dosage and administration of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol for these conditions. Another area of focus could be on its potential applications in the treatment of autoimmune diseases and other inflammatory conditions. Finally, further research is needed to fully elucidate the mechanism of action of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol and its effects on various physiological and biochemical processes in the body.

Synthesis Methods

The synthesis of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is piperazine, which is reacted with 4-methylbenzyl chloride and 3-phenylpropyl chloride in the presence of a base. The resulting intermediate is then reduced using sodium borohydride to yield 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol. The synthesis of 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has been studied for its potential applications in pharmacology and medicine. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression. 2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has also been investigated for its ability to modulate the immune system and reduce inflammation, which could have implications for the treatment of autoimmune diseases and other inflammatory conditions.

properties

IUPAC Name

2-[4-[(4-methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O/c1-20-9-11-22(12-10-20)18-24-15-16-25(23(19-24)13-17-26)14-5-8-21-6-3-2-4-7-21/h2-4,6-7,9-12,23,26H,5,8,13-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDGAFMKRZVWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(4-Methylphenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol

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